Predicted Physicochemical Profile Comparison: 2-Naphthyl vs. 1-Naphthyl Regioisomers
The target compound 2-(naphthalen-2-yloxy)acetonitrile and its regioisomer 2-(naphthalen-1-yloxy)acetonitrile exhibit identical predicted physicochemical properties (LogP 2.74, PSA 33.02 Ų, boiling point 356.1±15.0°C, density 1.163±0.06 g/cm³) based on computational estimations [1]. While this lack of differentiation indicates that selection between the two cannot be based on these bulk properties, it underscores the necessity of evaluating other dimensions—such as purity, supplier reliability, or specific reactivity in target synthetic applications—when making procurement decisions.
| Evidence Dimension | Predicted physicochemical properties (LogP, PSA, boiling point, density) |
|---|---|
| Target Compound Data | LogP = 2.74218; PSA = 33.02 Ų; BP = 356.1±15.0°C; Density = 1.163±0.06 g/cm³ |
| Comparator Or Baseline | 2-(Naphthalen-1-yloxy)acetonitrile (CAS 104096-13-1): LogP = 2.74218; PSA = 33.02 Ų; BP = 356.1±15.0°C; Density = 1.163±0.06 g/cm³ |
| Quantified Difference | No significant difference in predicted values |
| Conditions | Computational prediction models (e.g., ACD/Labs Percepta, ChemAxon) as reported in vendor technical datasheets. |
Why This Matters
Confirms that regioisomer selection cannot rely on bulk property predictions and requires assessment of other factors (e.g., synthetic compatibility, purity, cost) for informed procurement.
- [1] YYBYY. 2-(Naphthalen-1-yloxy)acetonitrile | 104096-13-1. Accessed April 2026. View Source
